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molecular formula C10H7ClN2O2 B8516502 2-Chloro-6-methyl-5-nitroquinoline

2-Chloro-6-methyl-5-nitroquinoline

Cat. No. B8516502
M. Wt: 222.63 g/mol
InChI Key: WXDWZIWWSBTTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07659297B2

Procedure details

4.12 g of 2-chloro-6-methylquinoline (J. Med. Chem. 1992, pp. 2761-2768) is added at 0° C. to a solution that consists of 15 ml of 100% nitric acid and 2 ml of 96% sulfuric acid. After 4 hours at 0° C., it is added to water, and the product is filtered off. 4.66 g of 2-chloro-6-methyl-5-nitroquinoline is obtained as a beige solid. The latter is reacted for 80 hours at 100° C. in 46 ml of glacial acetic acid and 26 ml of water. The thus obtained 6-methyl-5-nitroquinolin-2(1H)-one is filtered off from the reaction solution. The 3.45 g of product that is obtained is reacted on activated carbon to form aniline with hydrogen under normal pressure in methanol on palladium. 2.89 g of the title compound is obtained as a beige solid.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:12])[CH:8]=2)[N:3]=1.[N+:13]([O-])([OH:15])=[O:14].S(=O)(=O)(O)O>O>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([CH3:12])[C:8]=2[N+:13]([O-:15])=[O:14])[N:3]=1

Inputs

Step One
Name
Quantity
4.12 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
2761-2768) is added at 0° C. to a solution that
FILTRATION
Type
FILTRATION
Details
the product is filtered off

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC2=CC=C(C(=C2C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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